molecular formula C7H2Cl2F3N3 B172859 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 19918-41-3

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No. B172859
CAS RN: 19918-41-3
M. Wt: 256.01 g/mol
InChI Key: KRNBPOHDJQDPPK-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .

Scientific Research Applications

Corrosion Inhibition

A study explored the inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in an acidic environment. The derivatives demonstrated high inhibition efficiency, acting as mixed-type inhibitors. This finding is supported by a combination of weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and computational approaches, indicating the potential of these compounds in corrosion prevention technologies (Saady et al., 2021).

Antimicrobial and Anticancer Activity

Novel imidazo[4,5-b]pyridine derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. The synthesis involved several steps, starting from pyridin-2(1H)-one, leading to compounds with significant activity against microbial pathogens and cancer cells. This research highlights the versatility of imidazo[4,5-b]pyridine derivatives in developing new therapeutic agents (Banda et al., 2016).

Solid-Phase Synthesis

An efficient method for the solid-supported synthesis of trisubstituted imidazo[4,5-b]pyridines has been described, showcasing the adaptability of these compounds in synthetic chemistry. The approach allows for the preparation of diverse derivatives, indicating their broad applicability in chemical research (Lemrová et al., 2014).

Phosphorescence and Hyperluminescence

A study on iridium(III) metal complexes with imidazo[4,5-b]pyridin-2-ylidene-based cyclometalating chelates revealed their use in generating blue phosphorescence and hyperluminescence. These complexes exhibit high photoluminescent quantum yields and reduced radiative lifetimes, suggesting their potential application in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Yang et al., 2022).

Vibrational Spectra and Molecular Structure

Research on the vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives, including their methyl derivatives, has been conducted. The study involved density functional theory and experimental methods to investigate the molecular structure and vibrational energy levels, contributing to a better understanding of these compounds' physical properties (Lorenc et al., 2008).

properties

IUPAC Name

6,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3N3/c8-2-1-13-5-4(3(2)9)14-6(15-5)7(10,11)12/h1H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNBPOHDJQDPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=C(N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632265
Record name 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

CAS RN

19918-41-3
Record name 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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